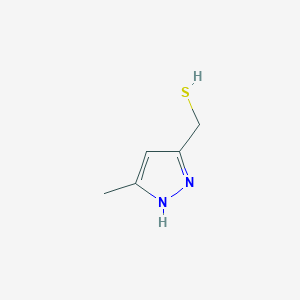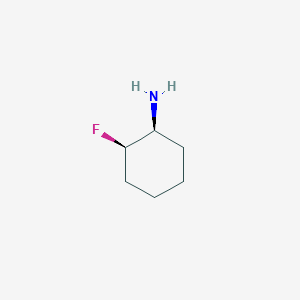![molecular formula C8H15BO4 B11743398 [4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid](/img/structure/B11743398.png)
[4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly useful in various coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid typically involves the reaction of a boronic acid derivative with a suitable alkene. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronic acid. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like halides and tosylates are commonly employed.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, boronic acids are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools for studying enzyme mechanisms .
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. For example, they are investigated as proteasome inhibitors for cancer treatment .
Industry
Industrially, this compound is used in the production of polymers and materials with unique properties. Its ability to form stable bonds with various functional groups makes it a versatile building block .
Mechanism of Action
The mechanism of action of [4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid involves its ability to form covalent bonds with nucleophiles. In the Suzuki–Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Tert-butoxycarbonyl)phenylboronic acid
- 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, [4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid offers unique reactivity due to its specific functional groups. The presence of the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions .
Properties
Molecular Formula |
C8H15BO4 |
|---|---|
Molecular Weight |
186.02 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]-4-oxobut-1-enyl]boronic acid |
InChI |
InChI=1S/C8H15BO4/c1-8(2,3)13-7(10)5-4-6-9(11)12/h4,6,11-12H,5H2,1-3H3 |
InChI Key |
RNFYWYDHMXWZST-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


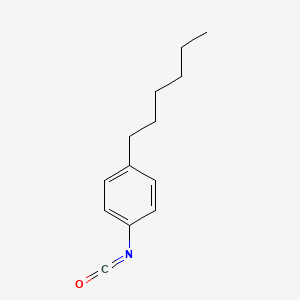
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743326.png)
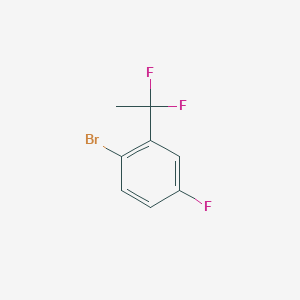
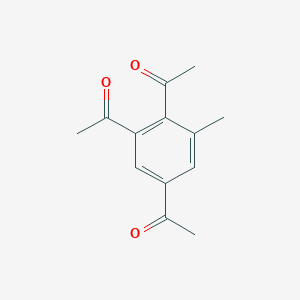
![2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide](/img/structure/B11743340.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11743342.png)
![Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11743343.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11743367.png)
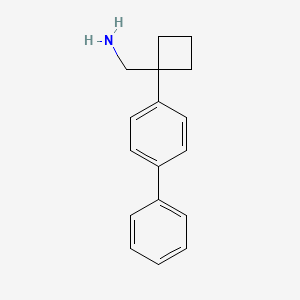
![3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11743370.png)
amine](/img/structure/B11743388.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743391.png)
